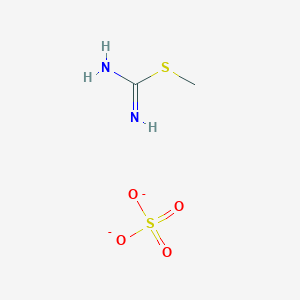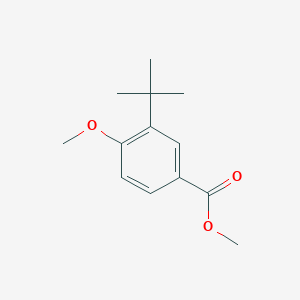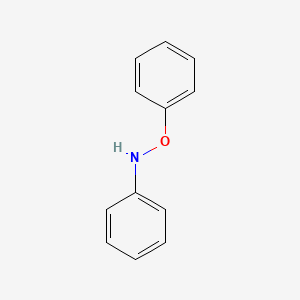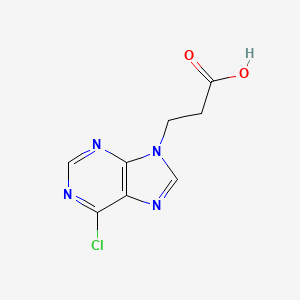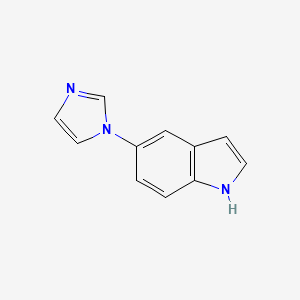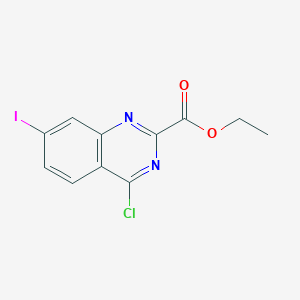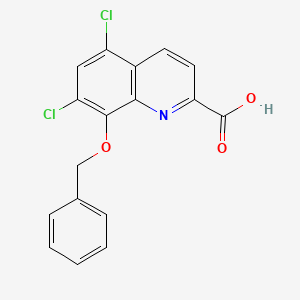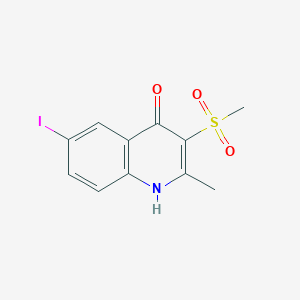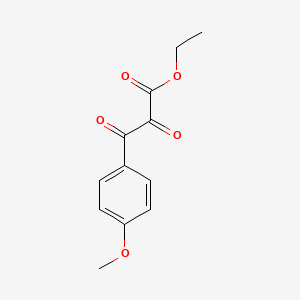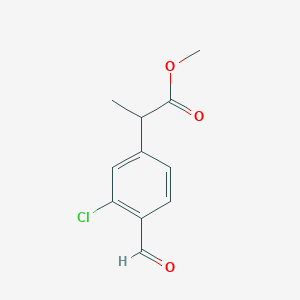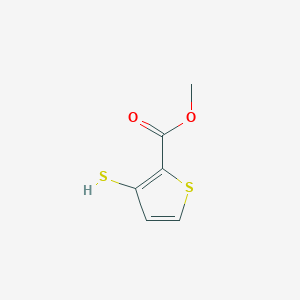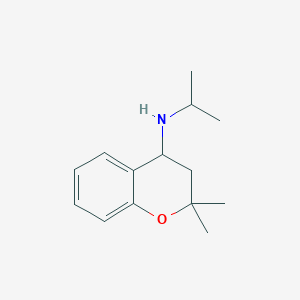![molecular formula C17H26N2O3 B8288413 tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate CAS No. 125033-60-5](/img/structure/B8288413.png)
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a tert-butyl carbamate group attached to a pyrrolidine ring, which is further substituted with a benzyl group and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the reduction of pyrrole or the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the pyrrolidine ring.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as the use of osmium tetroxide or other oxidizing agents.
Carbamate Formation: The final step involves the reaction of the hydroxylated pyrrolidine with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired carbamate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl halides, nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of a carbonyl group.
Reduction: Regeneration of the hydroxyl group.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Potential use in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential use in drug development.
- May serve as a precursor for pharmacologically active compounds.
Industry:
- Utilized in the production of fine chemicals.
- Employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group can be introduced to protect the amine functionality during synthetic transformations and can be removed under mild conditions to regenerate the free amine. This allows for selective reactions to occur on other functional groups without affecting the amine.
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl N-methylcarbamate
Comparison:
- tert-Butyl carbamate: Lacks the pyrrolidine and benzyl groups, making it less complex and versatile.
- Benzyl carbamate: Contains a benzyl group but lacks the pyrrolidine ring, offering different reactivity and applications.
- tert-Butyl N-methylcarbamate: Similar protecting group properties but with different steric and electronic effects due to the methyl group.
Propiedades
Número CAS |
125033-60-5 |
|---|---|
Fórmula molecular |
C17H26N2O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)18-12-17(21)9-10-19(13-17)11-14-7-5-4-6-8-14/h4-8,21H,9-13H2,1-3H3,(H,18,20) |
Clave InChI |
XUQHCLUBVDHVEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1(CCN(C1)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


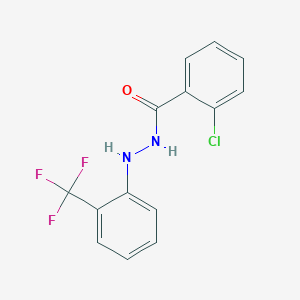
![1-(3,8-Diaza-bicyclo[3.2.1]oct-3-yl)-ethanone](/img/structure/B8288333.png)
